

A Comparative Spectroscopic Analysis of n-Butylethylenediamine and Structurally Related Ligands

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Compound of Interest

Compound Name: *n*-Butylethylenediamine

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This guide provides a detailed spectroscopic comparison of **n-butylethylenediamine** with other structurally similar aliphatic diamine ligands, namely ethylenediamine, N,N'-dimethylethylenediamine, and N,N'-diethylethylenediamine. The information presented herein is intended to serve as a valuable resource for researchers in chemistry and drug development, offering a baseline for the identification and characterization of these important chelating agents and synthetic building blocks. The spectroscopic data has been compiled from various authenticated sources and is presented in a comparative format for ease of reference.

Introduction

Aliphatic diamines are a fundamental class of organic compounds characterized by the presence of two amino functional groups. Their ability to act as bidentate ligands has led to their widespread use in coordination chemistry, catalysis, and as precursors in the synthesis of more complex molecules, including pharmaceuticals. **n-Butylethylenediamine** and its structural analogs are of particular interest due to the varying steric and electronic effects imparted by the N-alkyl substituents, which can significantly influence the properties of their metal complexes and their reactivity in chemical transformations. Accurate spectroscopic characterization is therefore crucial for their unambiguous identification and for understanding their chemical behavior. This guide focuses on a comparative analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **n-butylethylenediamine** and its selected analogs. This data has been compiled from publicly available spectral databases.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Compound | Functional Group | Chemical Shift (δ , ppm) |
|---|---------------------------------|----------------------------------|
| n-Butylethylenediamine | -CH ₂ - (butyl) | ~2.6 |
| -NH- & -NH ₂ | ~1.4 (broad) | |
| -CH ₂ -CH ₂ - (ethyl) | ~2.7 & ~2.6 | |
| -CH ₂ - (butyl chain) | ~1.4 & ~1.3 | |
| -CH ₃ (butyl) | ~0.9 | |
| Ethylenediamine[1] | -CH ₂ - | ~2.69 |
| -NH ₂ | ~1.24 (broad) | |
| N,N'- Dimethylethylenediamine[2] | -CH ₂ - | ~2.69 |
| -NH- | ~1.24 (broad) | |
| -CH ₃ | ~2.43 | |
| N,N'-Diethylethylenediamine | -CH ₂ - (ethylamino) | ~2.6 |
| -NH- | (broad signal) | |
| -CH ₂ - (ethyl chain) | ~2.5 | |
| -CH ₃ (ethyl) | ~1.0 | |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

| Compound | Carbon Atom | Chemical Shift (δ , ppm) |
|----------------------------------|---------------------------------|----------------------------------|
| n-Butylethylenediamine | -CH ₂ - (butylamino) | ~50 |
| -CH ₂ - (ethylamino) | ~42 | |
| -CH ₂ - (butyl chain) | ~32, ~20 | |
| -CH ₃ (butyl) | ~14 | |
| Ethylenediamine[3] | -CH ₂ - | ~45 |
| N,N'-Dimethylethylenediamine | -CH ₂ - | ~52 |
| -CH ₃ | ~37 | |
| N,N'-Diethylethylenediamine[4] | -CH ₂ - (ethylamino) | ~48 |
| -CH ₂ - (ethyl chain) | ~42 | |
| -CH ₃ (ethyl) | ~15 | |

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The data is presented in wavenumbers (cm⁻¹).

| Compound | Vibrational Mode | Wavenumber (cm ⁻¹) |
|---------------------------------|------------------|--------------------------------|
| n-Butylethylenediamine[5] | N-H stretch | 3350-3250 (broad) |
| C-H stretch | 2950-2850 | |
| N-H bend | 1650-1550 | |
| C-N stretch | 1150-1050 | |
| Ethylenediamine[6] | N-H stretch | 3360-3280 (broad) |
| C-H stretch | 2930-2850 | |
| N-H bend | 1600-1580 | |
| C-N stretch | ~1060 | |
| N,N'-Dimethylethylenediamine[7] | N-H stretch | ~3300 (broad) |
| C-H stretch | 2960-2800 | |
| N-H bend | ~1590 | |
| C-N stretch | ~1130 | |
| N,N'-Diethylethylenediamine[8] | N-H stretch | ~3300 (broad) |
| C-H stretch | 2960-2850 | |
| N-H bend | ~1590 | |
| C-N stretch | ~1140 | |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.

| Compound | Molecular Ion (M^+) [m/z] | Key Fragment Ions [m/z] |
|---------------------------------|-------------------------------|-------------------------|
| n-Butylethylenediamine[5] | 116 | 86, 73, 58, 44, 30 |
| Ethylenediamine[9] | 60 | 42, 30 |
| N,N'-Dimethylethylenediamine[7] | 88 | 58, 44, 30 |
| N,N'-Diethylethylenediamine[10] | 116 | 86, 72, 58, 44 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the amine ligand is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- 1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is employed to simplify the spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded and subtracted from the sample spectrum. Data is usually an average of 16-32 scans at a resolution of 4 cm^{-1} .

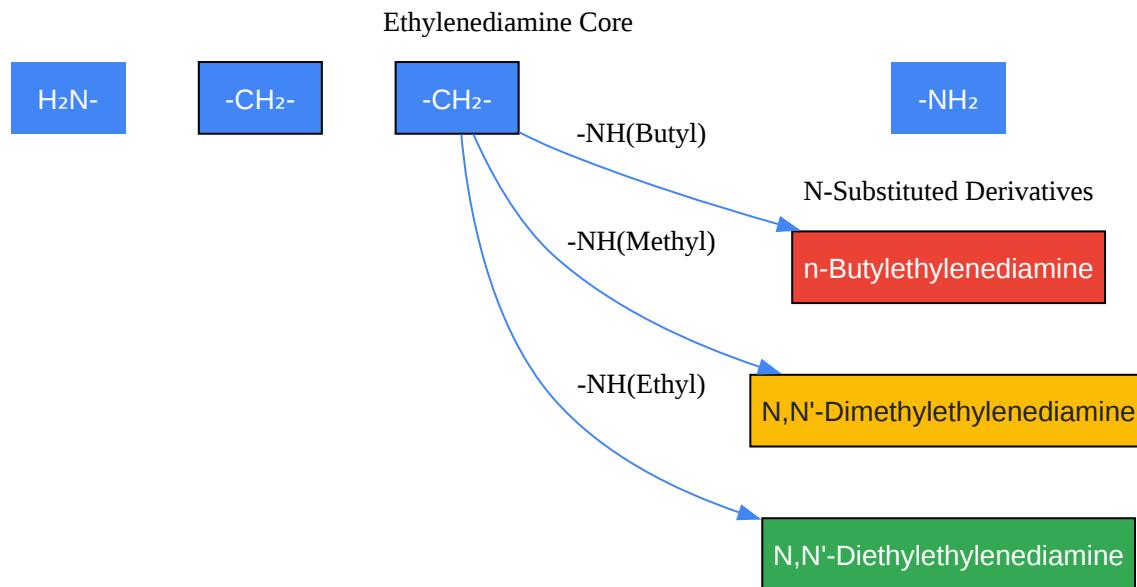
Gas Chromatography-Mass Spectrometry (GC-MS)[11]

- Sample Preparation: A dilute solution of the amine ligand is prepared in a volatile organic solvent (e.g., methanol, dichloromethane). For some applications, derivatization may be necessary to improve volatility and chromatographic performance.[11]
- GC Conditions:
 - Injector: Split/splitless injector, with an injection volume of 1 μL .
 - Column: A capillary column suitable for amine analysis (e.g., a base-deactivated column) is used.[12]
 - Oven Program: A temperature gradient is typically employed, for example, starting at 50°C and ramping up to 250°C at a rate of 10-20°C/min.[13]
 - Carrier Gas: Helium at a constant flow rate.[13]
- MS Conditions:
 - Ionization: Electron ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: m/z 30-300.

Visualizations

Structural Relationships of Compared Ligands

The following diagram illustrates the structural similarities and differences between the compared diamine ligands.

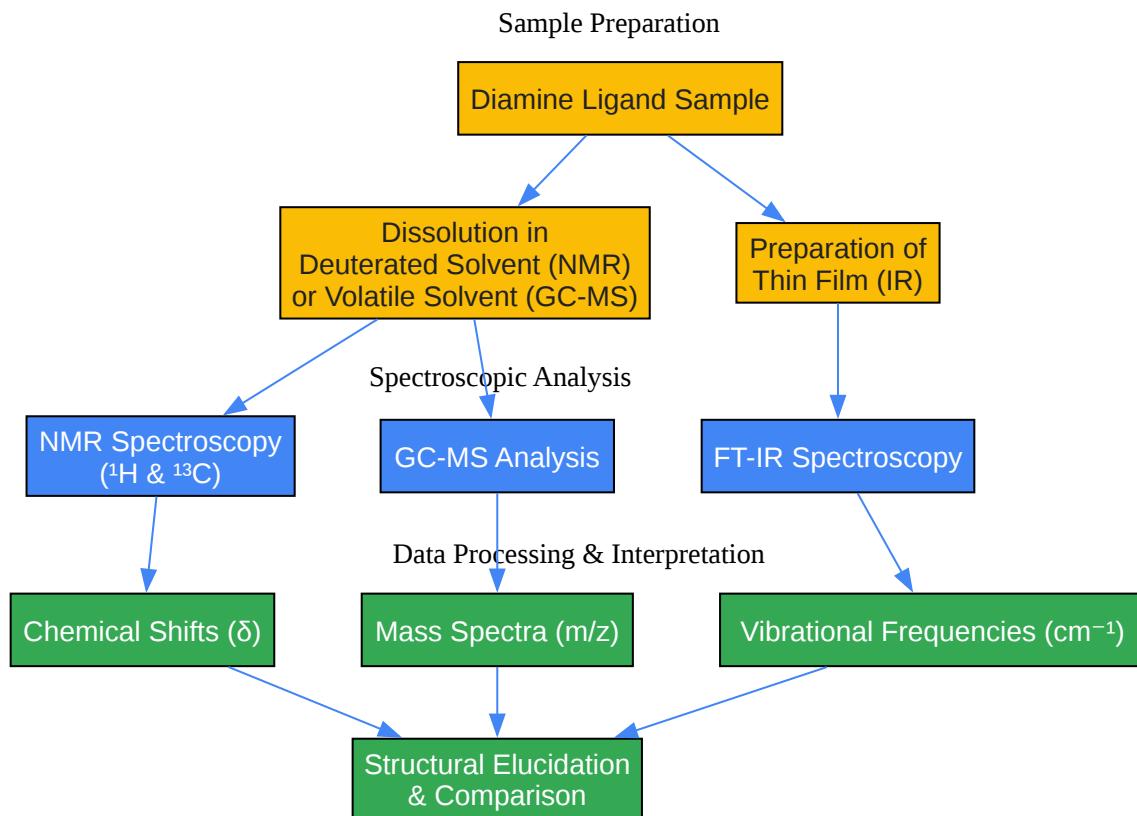


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Caption: Structural relationship of **n-butylethylenediamine** and its analogs to the core ethylenediamine structure.

General Experimental Workflow for Spectroscopic Analysis

The diagram below outlines the typical workflow for the spectroscopic characterization of the diamine ligands.



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Caption: A generalized workflow for the spectroscopic analysis of diamine ligands.

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